4-tert-Octylphenol-3,5-d2

Description

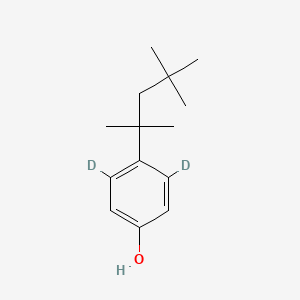

Structure

3D Structure

Properties

IUPAC Name |

3,5-dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11/h6-9,15H,10H2,1-5H3/i6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAVYTVYFVQUDY-QFIQSOQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1C(C)(C)CC(C)(C)C)[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746792 | |

| Record name | 4-(2,4,4-Trimethylpentan-2-yl)(3,5-~2~H_2_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173021-20-9 | |

| Record name | 4-(2,4,4-Trimethylpentan-2-yl)(3,5-~2~H_2_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-tert-Octylphenol-3,5-d2 chemical properties

An In-depth Technical Guide to 4-tert-Octylphenol-3,5-d2

This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and biological relevance of 4-tert-Octylphenol-3,5-d2. Designed for researchers, scientists, and drug development professionals, this document details the compound's physical characteristics, analytical methodologies, and the known biological pathways of its non-deuterated analogue.

Core Chemical and Physical Properties

4-tert-Octylphenol-3,5-d2 is a deuterated form of 4-tert-octylphenol (B29142), an alkylphenol. The incorporation of two deuterium (B1214612) atoms at the 3 and 5 positions of the phenol (B47542) ring provides a distinct mass shift, making it an invaluable tool as an internal standard for quantitative analysis. It is most commonly supplied as a solution in acetone (B3395972) for analytical purposes.[1]

Table 1: Physicochemical Properties of 4-tert-Octylphenol-3,5-d2

| Property | Value | Source(s) |

| Molecular Formula | C₁₄D₂H₂₀O | [1][2] |

| Molecular Weight | 208.34 g/mol | [2] |

| Note: Some sources report 206.32 g/mol , which is the weight of the non-deuterated form. | [1][3] | |

| CAS Number | 1173021-20-9 | [1][2] |

| Appearance | Colourless solution (in acetone) | [1] |

| Purity | ≥98% | [1] |

| Synonyms | 4-(1,1,3,3-Tetramethylbutyl)phenol-3,5-d2, 4-tert-OP-D2 | [2] |

| Storage Temperature | -20°C | |

| SMILES | [2H]c1cc(O)cc([2H])c1C(C)(C)CC(C)(C)C | |

| InChI Key | ISAVYTVYFVQUDY-QFIQSOQBSA-N |

Synthesis and Manufacturing Overview

While specific synthesis protocols for the deuterated 4-tert-Octylphenol-3,5-d2 are not widely published, the manufacturing process for the parent compound, 4-tert-octylphenol, is well-established. It is typically produced through the alkylation of phenol with di-isobutylene (tertoctene).[4] This reaction is catalyzed by an acid catalyst, such as an ion-exchange resin or a boron trifluoride complex.[4][5] The deuterated analogue is synthesized using similar methods, employing deuterated starting materials or reagents.

Experimental Protocols and Applications

The primary application of 4-tert-Octylphenol-3,5-d2 is as an internal standard in analytical chemistry for the quantification of 4-tert-octylphenol and its ethoxylates in various matrices, particularly environmental samples. Its use is suitable for methods such as high-performance liquid chromatography (HPLC) and gas chromatography (GC).[1]

Detailed Protocol: Analysis of Environmental Samples via SPME-GC-MS

One specific application is the analysis of mono and di-ethoxylates of nonylphenol and octylphenol (B599344) in environmental samples using solid-phase microextraction (SPME) followed by gas chromatography with mass spectrometry (GC-MS).

Methodology:

-

Sample Preparation: An aqueous environmental sample (e.g., groundwater, wastewater) is collected.

-

Internal Standard Spiking: A known concentration of 4-tert-Octylphenol-3,5-d2 solution (in acetone) is spiked into the sample. This standard will account for variability in extraction efficiency and instrument response.

-

Solid-Phase Microextraction (SPME): An SPME fiber coated with a suitable stationary phase is exposed to the sample. The analytes, including the native 4-tert-octylphenol and the deuterated internal standard, adsorb onto the fiber.

-

Desorption and GC-MS Analysis: The fiber is retracted and inserted into the hot injection port of a gas chromatograph. The adsorbed analytes are thermally desorbed onto the GC column.

-

Separation and Detection: The compounds are separated based on their boiling points and interaction with the GC column's stationary phase. The mass spectrometer detects and quantifies the fragments of the eluting compounds.

-

Quantification: The concentration of the native 4-tert-octylphenol is determined by comparing its peak area to the peak area of the known concentration of the 4-tert-Octylphenol-3,5-d2 internal standard.

Caption: Workflow for quantification using a deuterated standard.

Biological Activity and Signaling Pathways of the Parent Compound

4-tert-Octylphenol is recognized as an endocrine-disrupting chemical due to its estrogenic activity.[4][6] It can act as a weak estrogen, stimulating cell proliferation in estrogen-sensitive cells like MCF-7 breast cancer cells.[4] Studies have shown that exposure to 4-tert-octylphenol can have adverse effects on development and reproduction. For instance, it has been observed to induce apoptosis in neuronal progenitor cells and reduce their proliferation in the brains of mouse offspring, potentially disrupting brain development.[6]

As a deuterated analogue, 4-tert-Octylphenol-3,5-d2 is expected to exhibit similar biological activity to its non-deuterated counterpart. Therefore, it can be used as a tracer in metabolic and pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of 4-tert-octylphenol.

Caption: Estrogenic effects of 4-tert-Octylphenol.

Safety and Handling

4-tert-Octylphenol-3,5-d2 is typically supplied as a solution in acetone, which is a highly flammable liquid. Therefore, appropriate safety precautions for handling flammable solvents must be taken. The solution is also classified as a skin and eye irritant and may cause drowsiness or dizziness.

Table 2: GHS Hazard Information for 4-tert-Octylphenol-3,5-d2 in Acetone

| Hazard Class | Code | Description |

| Flammable Liquids | H225 | Highly flammable liquid and vapor |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H336 | May cause drowsiness or dizziness |

Users should handle the substance in a well-ventilated area, wear appropriate personal protective equipment (PPE), including safety goggles and gloves, and store it away from heat and ignition sources. For detailed safety information, refer to the product's Safety Data Sheet (SDS).

References

- 1. 4-tert-Octylphenol-3,5-d2 Solution - Analytical Standard at Best Price, High Purity 98% [nacchemical.com]

- 2. scbt.com [scbt.com]

- 3. 4-Tert-octylphenol | C14H22O | CID 8814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Application and Production of Octylphenol_Chemicalbook [chemicalbook.com]

- 5. CN101161616A - Method for preparing p-tert octyl phenol - Google Patents [patents.google.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis of 4-tert-Octylphenol-3,5-d2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-tert-Octylphenol-3,5-d2, a deuterated analog of the widely used industrial chemical 4-tert-octylphenol (B29142). The introduction of deuterium (B1214612) at the 3 and 5 positions of the phenol (B47542) ring offers a valuable tool for various research applications, including metabolic studies, mechanistic investigations, and as an internal standard in analytical chemistry. This document outlines two primary routes for this synthesis: a robust acid-catalyzed deuteration and a highly selective iridium-catalyzed ortho-deuteration, following the initial preparation of the non-deuterated precursor, 4-tert-octylphenol.

Synthesis of the Precursor: 4-tert-Octylphenol

The synthesis of 4-tert-octylphenol is typically achieved through the Friedel-Crafts alkylation of phenol with diisobutylene.[1][2] This electrophilic aromatic substitution reaction is catalyzed by a strong acid, with ion-exchange resins being a common and effective choice.[1][2]

Experimental Protocol: Synthesis of 4-tert-Octylphenol

This protocol is adapted from established industrial processes for the alkylation of phenol.[1][3]

-

Reactor Setup: A four-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a condenser.

-

Initial Charge: Molten phenol (e.g., 282 g, 3 mol) and a strong-acid cation exchange resin (e.g., H-type sulfonated polystyrene-divinylbenzene copolymer, 28.2 g) are added to the reaction flask.[1]

-

Heating and Stirring: The mixture is heated to 100°C with continuous stirring.[1]

-

Addition of Alkylating Agent: Diisobutylene (e.g., 228 g, 2 mol) is added dropwise from the dropping funnel over a period of 3.5 hours, maintaining the reaction temperature at 100°C.[1] The reaction is exothermic, and the addition rate should be controlled to manage the temperature.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred for an additional 60 minutes at 100°C to ensure the completion of the alkylation.[1]

-

Work-up and Purification: The hot reaction mixture is filtered to remove the catalyst. The resulting liquid is then subjected to fractional distillation under reduced pressure. The fraction collected between 220°C and 270°C yields the 4-tert-octylphenol product.[1]

Deuteration of 4-tert-Octylphenol: Two Synthetic Routes

Two primary methods are presented for the selective deuteration of 4-tert-octylphenol at the ortho-positions (3 and 5) to the hydroxyl group.

Route 1: Acid-Catalyzed Deuteration using a Solid-Supported Catalyst

This method utilizes a strong acid ion-exchange resin, such as Amberlyst-15, in the presence of deuterium oxide (D₂O) to facilitate hydrogen-deuterium exchange at the activated ortho and para positions of the phenol ring. Due to the para-position being blocked by the tert-octyl group, deuteration occurs selectively at the ortho-positions.

This protocol is adapted from a general procedure for the deuteration of phenols.

-

Catalyst Preparation: Dry Amberlyst-15 catalyst resin (e.g., 100 mg per 100 mg of 4-tert-octylphenol) is dried for 24 hours in a desiccator over sulfuric acid under high vacuum.

-

Reaction Mixture: The dried Amberlyst-15 is added to a solution of 4-tert-octylphenol (e.g., 2 mmol) in deuterium oxide (e.g., 12 mL) in a sealed reaction vessel under a nitrogen atmosphere.

-

Reaction Conditions: The reaction vessel is tightly sealed and heated in an oil bath at 110°C for 24 hours, with protection from light.

-

Product Isolation: After cooling, the reaction mixture is filtered to remove the Amberlyst-15 resin. The resin is washed with a suitable organic solvent (e.g., diethyl ether or acetone).

-

Purification: The combined filtrate and washings are concentrated under reduced pressure. The resulting residue can be further purified by column chromatography on silica (B1680970) gel to yield 4-tert-Octylphenol-3,5-d2.

Route 2: Iridium-Catalyzed Ortho-Selective Deuteration

This advanced method employs a homogeneous iridium catalyst for highly selective hydrogen-isotope exchange at the ortho C-H bonds directed by the hydroxyl group. This technique offers high efficiency and selectivity under milder conditions compared to traditional acid catalysis.

This protocol is based on established methods for iridium-catalyzed ortho-deuteration of aromatic compounds.

-

Catalyst Preparation: The iridium catalyst, for example, [Ir(cod)(IMes)(PPh₃)]PF₆ (where cod = 1,5-cyclooctadiene, IMes = 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene), is either synthesized according to literature procedures or obtained from a commercial source.

-

Reaction Setup: A flame-dried Schlenk tube is charged with the iridium catalyst (e.g., 1-5 mol%), 4-tert-octylphenol (e.g., 1 mmol), and a suitable solvent (e.g., dichloromethane).

-

Deuterium Source: The reaction vessel is subjected to several freeze-pump-thaw cycles to remove atmospheric gases and then backfilled with deuterium gas (D₂) to the desired pressure (e.g., 1 atm).

-

Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period (e.g., 1-24 hours), during which the hydrogen-isotope exchange takes place.

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford pure 4-tert-Octylphenol-3,5-d2.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of 4-tert-octylphenol and its subsequent deuteration. The values are based on literature reports for similar reactions and may vary depending on specific experimental conditions.

Table 1: Synthesis of 4-tert-Octylphenol

| Parameter | Value | Reference |

| Reactants | Phenol, Diisobutylene | [1] |

| Catalyst | Strong-acid cation exchange resin | [1] |

| Temperature | 100 °C | [1] |

| Reaction Time | 4.5 hours | [1] |

| Yield | >98% (of 4-tert-octylphenol) | [1] |

| Purity | >98% | [1] |

Table 2: Deuteration of 4-tert-Octylphenol

| Parameter | Route 1: Acid-Catalyzed | Route 2: Iridium-Catalyzed |

| Catalyst | Amberlyst-15 | [Ir(cod)(IMes)(PPh₃)]PF₆ |

| Deuterium Source | D₂O | D₂ gas |

| Temperature | 110 °C | Room Temperature |

| Reaction Time | 24 hours | 1-24 hours |

| Typical Yield | 80-95% | 85-98% |

| Deuterium Incorporation | >95% at ortho positions | >95% at ortho positions |

Visualization of Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and deuteration processes.

Caption: Synthesis of 4-tert-Octylphenol via Friedel-Crafts Alkylation.

Caption: Comparative workflow for the deuteration of 4-tert-octylphenol.

References

- 1. CN101161616A - Method for preparing p-tert octyl phenol - Google Patents [patents.google.com]

- 2. Application and Production of Octylphenol_Chemicalbook [chemicalbook.com]

- 3. US4461916A - Process for the production of p-tert-octyl phenol by catalytic alkylation of phenol - Google Patents [patents.google.com]

physical characteristics of 4-tert-Octylphenol-3,5-d2

An In-depth Technical Guide on the Physical Characteristics of 4-tert-Octylphenol-3,5-d2

This technical guide provides a comprehensive overview of the core , a deuterated analog of 4-tert-Octylphenol. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who utilize isotopically labeled compounds. The information compiled herein includes quantitative physical data, general experimental protocols for characterization, and a logical diagram illustrating the structure-property relationships.

Quantitative Physical and Chemical Data

The physical properties of 4-tert-Octylphenol-3,5-d2 are summarized in the table below. It is important to note that some data, such as melting and boiling points, are often reported for the non-deuterated parent compound, 4-tert-Octylphenol (CAS 140-66-9), and are provided here as a close reference.

| Property | Value |

| Chemical Formula | C₁₄H₂₀D₂O[1][2] |

| Molecular Weight | 208.34 g/mol [2][3] |

| CAS Number | 1173021-20-9[2][3][4][5] |

| Appearance | Typically supplied as a colorless solution in acetone.[1] The non-deuterated form is a white solid.[6][7] |

| Purity | ≥98%[1] |

| Isotopic Enrichment | ≥98 atom % D[5] |

| Melting Point | 79-85 °C (for non-deuterated 4-tert-Octylphenol)[6][7][8] |

| Boiling Point | 279-283 °C (for non-deuterated 4-tert-Octylphenol)[6][8] |

| Solubility | Soluble in alcohol, xylenes, and acetone.[7] Water solubility: 19 mg/L at 22°C (for non-deuterated 4-tert-Octylphenol).[8] |

| Storage Temperature | -20°C for solutions[3] or room temperature for the neat compound.[5] |

Experimental Protocols for Physical Characterization

Detailed experimental procedures for determining the are crucial for its application as an analytical standard. The following are generalized protocols for key physical property measurements.

Determination of Melting Point

The melting point of a solid compound is a critical indicator of its purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the crystalline solid 4-tert-Octylphenol-3,5-d2 is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used. The capillary tube containing the sample is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle liquefies (clear point) are recorded. This range is reported as the melting point. For a pure substance, this range is typically narrow.

Determination of Boiling Point

The boiling point provides information about the volatility of a substance.

Methodology: Distillation Method

-

Apparatus Setup: A small-scale distillation apparatus is assembled, consisting of a distillation flask, a condenser, a thermometer placed appropriately to measure the vapor temperature, and a receiving flask.

-

Procedure: A sample of 4-tert-Octylphenol-3,5-d2 is placed in the distillation flask with a few boiling chips to ensure smooth boiling. The flask is heated gently.

-

Measurement: The temperature is recorded when the liquid is boiling, and a stable ring of condensate is observed on the thermometer bulb. This temperature, at a given atmospheric pressure, is the boiling point. The pressure should be recorded as the boiling point is pressure-dependent.

Determination of Solubility

Solubility data is essential for preparing solutions and for understanding the compound's behavior in different matrices.

Methodology: Equilibrium Solubility Method

-

Sample Preparation: An excess amount of solid 4-tert-Octylphenol-3,5-d2 is added to a known volume of the solvent of interest (e.g., water, ethanol, acetone) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Separation and Analysis: The saturated solution is filtered to remove any undissolved solid. A known volume of the clear filtrate is then taken, and the solvent is evaporated to determine the mass of the dissolved solute. Alternatively, the concentration of the compound in the filtrate can be determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Calculation: The solubility is then expressed as mass of solute per volume of solvent (e.g., mg/L) or as a percentage.

Visualization of Structure-Property Relationships

The are a direct consequence of its molecular structure. The following diagram illustrates these relationships.

References

- 1. 4-tert-Octylphenol-3,5-d2 Solution - Analytical Standard at Best Price, High Purity 98% [nacchemical.com]

- 2. scbt.com [scbt.com]

- 3. 4-tert-Octylphenol-3,5-d2 10ug/mL acetone, analytical standard 1173021-20-9 [sigmaaldrich.com]

- 4. 4-tert-Octylphenol-3,5-d2 | LGC Standards [lgcstandards.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. 4-Tert-octylphenol | C14H22O | CID 8814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. archpdfs.lps.org [archpdfs.lps.org]

- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

An In-Depth Technical Guide to 4-tert-Octylphenol-3,5-d2 (CAS: 1173021-20-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-tert-Octylphenol-3,5-d2, a deuterated analog of the environmental contaminant 4-tert-octylphenol (B29142). This document details its chemical properties, synthesis, and primary applications, with a focus on its use as an internal standard in analytical methodologies. Experimental protocols and relevant biological pathways are also described to support its application in research and development.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1173021-20-9 | |

| Molecular Formula | C₁₄H₂₀D₂O | |

| Molecular Weight | 208.34 g/mol | |

| Appearance | Typically a colorless solution in a solvent like acetone. The non-deuterated form is a white to light pink solid. | |

| Melting Point (unlabeled) | 79-82 °C | [1] |

| Boiling Point (unlabeled) | 175 °C at 30 mmHg | [1] |

| Water Solubility (unlabeled) | 0.007 g/L at 20 °C (slightly soluble) | [1] |

| LogP (unlabeled) | 4.106 | [2] |

| pKa (unlabeled) | 10.15 ± 0.15 | [2] |

Synthesis

A plausible synthetic route for 4-tert-Octylphenol-3,5-d2 involves the acid-catalyzed hydrogen-deuterium exchange on the aromatic ring of 4-tert-octylphenol. The bulky tert-octyl group directs electrophilic substitution to the ortho and para positions relative to the hydroxyl group. Since the para position is already occupied, deuteration occurs at the two ortho positions (positions 3 and 5).

Proposed Synthesis Workflow:

Caption: Proposed synthesis workflow for 4-tert-Octylphenol-3,5-d2.

Experimental Protocol (General Procedure):

-

Reaction Setup: In a sealed reaction vessel, dissolve 4-tert-octylphenol in a suitable deuterated solvent.

-

Catalyst Addition: Add a catalytic amount of a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in deuterium (B1214612) oxide (D₂O).

-

Reaction Conditions: Heat the mixture under reflux for a specified period to facilitate the hydrogen-deuterium exchange. The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signals corresponding to the ortho-protons.

-

Workup: After the reaction is complete, cool the mixture and neutralize the acid with a suitable base.

-

Extraction: Extract the product into an organic solvent.

-

Purification: Purify the crude product using column chromatography to isolate 4-tert-Octylphenol-3,5-d2.

-

Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Analytical Chemistry

The primary application of 4-tert-Octylphenol-3,5-d2 is as an internal standard for the quantification of 4-tert-octylphenol and its derivatives in complex matrices, particularly in environmental samples like water, sediment, and biological tissues. Its use in isotope dilution mass spectrometry (IDMS) helps to correct for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise measurements.[3]

Analytical Workflow using GC-MS:

Caption: General workflow for the analysis of 4-tert-octylphenol.

Experimental Protocol: Quantification of 4-tert-Octylphenol in Water Samples by GC-MS

This protocol is adapted from established methods for alkylphenol analysis and serves as a general guideline.[3]

1. Sample Preparation:

- Collect a 500 mL water sample.

- Spike the sample with a known amount of 4-tert-Octylphenol-3,5-d2 solution.

- Condition a C18 Solid-Phase Extraction (SPE) cartridge with methanol (B129727) followed by deionized water.

- Load the spiked water sample onto the SPE cartridge.

- Wash the cartridge with deionized water to remove interferences.

- Elute the analyte and internal standard with a suitable organic solvent (e.g., dichloromethane/methanol mixture).

- Concentrate the eluate under a gentle stream of nitrogen.

2. Derivatization:

- To the concentrated extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the phenolic hydroxyl group to a less polar and more volatile trimethylsilyl (B98337) (TMS) ether.

- Heat the mixture to ensure complete derivatization.

3. GC-MS Analysis:

- Gas Chromatograph (GC) Conditions:

- Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

- Injector Temperature: 250 °C.

- Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

- Mass Spectrometer (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Selected Ion Monitoring (SIM).

- Ions to Monitor:

- 4-tert-Octylphenol-TMS derivative: m/z for quantification and confirmation ions.

- 4-tert-Octylphenol-3,5-d2-TMS derivative: m/z corresponding to the deuterated standard.

4. Quantification:

- Create a calibration curve using standards of unlabeled 4-tert-octylphenol with a constant concentration of the deuterated internal standard.

- Calculate the concentration of 4-tert-octylphenol in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Biological Relevance: Endocrine Disruption Signaling Pathway

While 4-tert-Octylphenol-3,5-d2 is primarily used as an analytical tool, its non-deuterated counterpart is a known endocrine-disrupting chemical (EDC).[4] It can mimic the action of estrogen by binding to estrogen receptors (ERα and ERβ), thereby interfering with normal hormonal signaling.[1] This interaction can lead to a cascade of downstream effects, impacting gene expression and cellular function.

Caption: Simplified estrogenic signaling pathway of 4-tert-octylphenol.

The study of such pathways is crucial for understanding the toxicological effects of 4-tert-octylphenol, and accurate quantification using deuterated standards like 4-tert-Octylphenol-3,5-d2 is a key component of this research.

Safety and Handling

4-tert-Octylphenol-3,5-d2 is typically supplied as a solution in a flammable solvent such as acetone. Therefore, it should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

| Hazard Statement | Description |

| H225 | Highly flammable liquid and vapour. |

| H319 | Causes serious eye irritation. |

| H336 | May cause drowsiness or dizziness. |

Note: Hazard statements refer to the solution in acetone.

Conclusion

4-tert-Octylphenol-3,5-d2 is an essential tool for researchers and scientists in the fields of environmental science, toxicology, and drug development. Its utility as an internal standard in mass spectrometry-based methods allows for the accurate and precise quantification of the endocrine disruptor 4-tert-octylphenol. This guide provides a foundational understanding of its properties, synthesis, and application, enabling its effective use in scientific investigation.

References

- 1. Does 4-tert-octylphenol affect estrogen signaling pathways in bank vole Leydig cells and tumor mouse Leydig cells in vitro? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. health.state.mn.us [health.state.mn.us]

- 3. benchchem.com [benchchem.com]

- 4. Environmental Water Pollution, Endocrine Interference and Ecotoxicity of 4-tert-Octylphenol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Deuterated 4-tert-Octylphenol (4-tert-Octylphenol-3,5-d2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated 4-tert-Octylphenol (B29142), specifically 4-tert-Octylphenol-3,5-d2, is a stable isotope-labeled form of the alkylphenol 4-tert-octylphenol. This deuterated analog serves as an invaluable tool in analytical chemistry, particularly in quantitative mass spectrometry-based methods such as isotope dilution analysis. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, but its increased mass allows it to be distinguished and used as an internal standard for highly accurate and precise measurements of 4-tert-octylphenol in complex matrices. This is crucial for environmental monitoring, toxicological studies, and in the assessment of endocrine-disrupting chemicals in various samples, including those relevant to drug development and safety assessment.

Chemical Structure and Properties

The deuterium (B1214612) atoms in 4-tert-Octylphenol-3,5-d2 are specifically located on the phenyl ring at positions 3 and 5, flanking the hydroxyl group. This specific labeling provides a stable isotopic signature for analytical applications.

| Property | Value | Reference |

| Chemical Name | 4-tert-Octylphenol-3,5-d2 | [1][2] |

| Synonyms | 4-(1,1,3,3-Tetramethylbutyl)phenol-3,5-d2, 4-tert-OP-D2 | [2][3] |

| Molecular Formula | C₁₄H₂₀D₂O | [2][3][4] |

| Molecular Weight | 208.34 g/mol | [2] |

| CAS Number | 1173021-20-9 | [1] |

| Isotopic Purity | ≥ 98 atom % D | [4] |

| Appearance | Typically a colorless solution (when sold as a standard) | [4] |

Physicochemical Properties of Non-Deuterated 4-tert-Octylphenol (for reference)

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₂O | [5][6] |

| Molecular Weight | 206.32 g/mol | [5][6][7] |

| CAS Number | 140-66-9 | [5][7][8] |

| Melting Point | 79-82 °C | [9] |

| Boiling Point | 280-283 °C | [9] |

| Water Solubility | 19 mg/L at 22 °C | [9] |

| log Kow | 4.12 | [9] |

Synthesis of Deuterated 4-tert-Octylphenol

While a detailed, publicly available, step-by-step synthesis protocol for 4-tert-Octylphenol-3,5-d2 is not readily found in the literature, a plausible method would involve acid-catalyzed hydrogen-deuterium exchange on the non-deuterated 4-tert-octylphenol. The hydroxyl group of the phenol (B47542) activates the ortho and para positions for electrophilic aromatic substitution. Since the para position is blocked by the tert-octyl group, the ortho positions (3 and 5) are the primary sites for deuteration.

A general procedure for such a deuteration of phenols has been described using a polymer-supported acid catalyst like Amberlyst 15 in the presence of a deuterium source such as deuterium oxide (D₂O) at elevated temperatures.[10]

General Synthetic Approach:

-

Reaction Setup: Non-deuterated 4-tert-octylphenol would be dissolved in an excess of deuterium oxide (D₂O).

-

Catalysis: A strong acid catalyst, such as deuterated sulfuric acid (D₂SO₄) or a solid-supported acid catalyst like Amberlyst 15, would be added to the mixture.

-

Reaction Conditions: The reaction mixture would be heated under an inert atmosphere for a prolonged period to facilitate the hydrogen-deuterium exchange at the activated aromatic positions.

-

Workup and Purification: After the reaction is complete, the catalyst would be filtered off (in the case of a solid-supported catalyst), and the product would be extracted with an organic solvent. The solvent would then be evaporated, and the resulting deuterated 4-tert-octylphenol would be purified, likely through recrystallization or column chromatography.

Spectroscopic Characterization

-

¹H NMR: The ¹H NMR spectrum of 4-tert-Octylphenol-3,5-d2 would be very similar to that of the non-deuterated compound, with the key difference being the absence or significant reduction of the signals corresponding to the protons at the 3 and 5 positions of the phenyl ring. The signals for the tert-octyl group and the remaining aromatic proton would be present.

-

¹³C NMR: The ¹³C NMR spectrum would also be very similar to the non-deuterated analog. The carbon atoms bonded to deuterium (C3 and C5) would exhibit a characteristic triplet splitting pattern due to C-D coupling and would have a slightly different chemical shift compared to the corresponding carbons in the non-deuterated compound.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak at m/z 208, which is two mass units higher than the non-deuterated 4-tert-octylphenol (m/z 206), confirming the incorporation of two deuterium atoms.

For reference, the spectral data for non-deuterated 4-tert-octylphenol can be found in public databases such as PubChem.[11]

Experimental Protocols

Deuterated 4-tert-octylphenol is primarily used as an internal standard in analytical methods for the quantification of its non-deuterated counterpart. Below are detailed experimental protocols for its application in GC-MS and LC-MS/MS analysis.

Quantification of 4-tert-Octylphenol in Environmental Water Samples using Isotope Dilution HPLC-MS/MS

This protocol outlines a robust method for the determination of 4-tert-octylphenol in water samples using solid-phase extraction (SPE) followed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with 4-tert-Octylphenol-3,5-d2 as an internal standard.

1. Materials and Reagents:

-

4-tert-Octylphenol (analytical standard)

-

4-tert-Octylphenol-3,5-d2 (internal standard)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (Milli-Q or equivalent)

-

Formic acid

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation (Solid-Phase Extraction):

-

Collect a 1 L water sample in a clean glass container.

-

Spike the sample with a known amount of 4-tert-Octylphenol-3,5-d2 internal standard solution.

-

Acidify the sample to a pH ≤ 2 with a suitable acid (e.g., 6 N HCl).

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of Milli-Q water.

-

Load the entire water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Wash the cartridge with 5 mL of Milli-Q water.

-

Dry the cartridge under vacuum for 30 minutes.

-

Elute the retained analytes with two 5 mL portions of methanol or another suitable organic solvent.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.

3. HPLC-MS/MS Analysis:

-

HPLC System: A high-performance liquid chromatography system.

-

Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

-

MRM Transitions:

-

4-tert-Octylphenol: Monitor the transition from the precursor ion [M-H]⁻ to a specific product ion.

-

4-tert-Octylphenol-3,5-d2: Monitor the transition from the precursor ion [M-H]⁻ to a specific product ion.

-

4. Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of 4-tert-octylphenol to the peak area of 4-tert-Octylphenol-3,5-d2 against the concentration of 4-tert-octylphenol in the calibration standards.

-

Determine the concentration of 4-tert-octylphenol in the samples from the calibration curve.

Signaling Pathways and Experimental Workflows

Estrogen Receptor Signaling Pathway Activated by 4-tert-Octylphenol

4-tert-Octylphenol is a known endocrine-disrupting chemical that can mimic the effects of estrogen by binding to estrogen receptors (ERα and ERβ). This interaction can trigger a cascade of cellular events that are normally regulated by endogenous estrogens.

Caption: Estrogen receptor signaling pathway activated by 4-tert-Octylphenol.

Experimental Workflow for Quantification of 4-tert-Octylphenol using a Deuterated Internal Standard

The use of a deuterated internal standard is a cornerstone of accurate quantification in mass spectrometry. The following diagram illustrates the typical workflow for analyzing a sample for 4-tert-octylphenol using 4-tert-Octylphenol-3,5-d2.

Caption: General workflow for the quantification of 4-tert-octylphenol.

Conclusion

Deuterated 4-tert-Octylphenol, specifically 4-tert-Octylphenol-3,5-d2, is an essential analytical tool for researchers, scientists, and professionals in drug development and environmental monitoring. Its use as an internal standard in isotope dilution mass spectrometry provides a highly accurate and precise method for quantifying 4-tert-octylphenol in various matrices. Understanding its properties, the principles of its application in analytical methods, and its role in studying the biological pathways of its non-deuterated counterpart are crucial for robust scientific investigation and regulatory compliance. This guide provides a comprehensive overview of the key technical aspects of deuterated 4-tert-octylphenol to support its effective use in a research and development setting.

References

- 1. 4-tert-Octylphenol-3,5-d2 | LGC Standards [lgcstandards.com]

- 2. scbt.com [scbt.com]

- 3. epj-conferences.org [epj-conferences.org]

- 4. 4-tert-Octylphenol-3,5-d2 Solution - Analytical Standard at Best Price, High Purity 98% [nacchemical.com]

- 5. 4-tert-Octylphenol synthesis - chemicalbook [chemicalbook.com]

- 6. 4-tert-Octylphenol (140-66-9) 13C NMR [m.chemicalbook.com]

- 7. 4-tert-Octylphenol (140-66-9) 1H NMR spectrum [chemicalbook.com]

- 8. 4-ð¡ððð¡-Octylphenol (unlabeled) 100 µg/mL in methanol - Cambridge Isotope Laboratories, ULM-10443-1.2 [isotope.com]

- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 10. researchgate.net [researchgate.net]

- 11. 4-Tert-octylphenol | C14H22O | CID 8814 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Isotopic Purity of 4-tert-Octylphenol-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of 4-tert-Octylphenol-d2, a deuterated analog of the alkylphenol, 4-tert-octylphenol. The isotopic purity of deuterated compounds is a critical parameter in drug development and metabolic research, where these molecules are often used as internal standards for quantitative analysis or to investigate kinetic isotope effects. This document outlines the key analytical techniques, detailed experimental protocols, and data interpretation strategies for assessing the isotopic enrichment of 4-tert-Octylphenol-d2.

Introduction to Isotopic Purity

The isotopic purity of a deuterated compound refers to the percentage of molecules in which the intended hydrogen atoms have been replaced by deuterium (B1214612). It is a crucial quality attribute that directly impacts the accuracy of experimental results. High isotopic purity is essential for applications such as isotope dilution mass spectrometry, where the deuterated standard must be well-characterized to ensure precise quantification of the unlabeled analyte. The primary techniques for determining isotopic purity are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, which provide complementary information on isotopic distribution and the specific sites of deuteration.

Analytical Methodologies for Isotopic Purity Determination

A combination of mass spectrometry and NMR spectroscopy is recommended for a thorough characterization of 4-tert-Octylphenol-d2 isotopic purity.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic enrichment of a sample by precisely measuring the mass-to-charge ratio of the ions.[1][2] This technique can distinguish between molecules with different numbers of deuterium atoms (isotopologues).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure and the specific positions of deuterium atoms.[3][4] Both ¹H NMR and ²H NMR can be used to quantify the degree of deuteration at specific sites within the molecule.

Quantitative Data Summary

While specific batch data for the isotopic purity of 4-tert-Octylphenol-d2 is not publicly available, the following table represents typical isotopic purity levels achieved for commercially available deuterated compounds, as reported in scientific literature.[1][2]

| Isotopologue Distribution | Expected Abundance (%) |

| d0 (Unlabeled) | < 1.0 |

| d1 | 1.0 - 5.0 |

| d2 (Desired) | > 95.0 |

| d3+ | < 0.5 |

| Isotopic Purity (d2) | ≥ 95.0% |

Note: The expected abundance values are illustrative and can vary between different synthesis batches. Actual values should be determined experimentally for each lot.

Experimental Protocols

Mass Spectrometry for Isotopic Enrichment Analysis

This protocol outlines a general procedure for determining the isotopic enrichment of 4-tert-Octylphenol-d2 using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

1. Sample Preparation:

-

Prepare a stock solution of 4-tert-Octylphenol-d2 at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the initial mobile phase.

2. LC-HRMS Instrumentation and Conditions:

-

Liquid Chromatograph: A UHPLC system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation from any potential impurities (e.g., 5% to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 1 µL.

-

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

-

Scan Mode: Full scan from m/z 150-350.

-

Resolution: > 60,000 FWHM.

-

Data Acquisition: Profile mode.

-

3. Data Analysis:

-

Extract the ion chromatograms for the molecular ions of the unlabeled (d0) and deuterated (d1, d2, etc.) forms of 4-tert-Octylphenol.

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

-

The isotopic purity is reported as the percentage of the desired d2 isotopologue.

NMR Spectroscopy for Site-Specific Deuteration and Purity Confirmation

This protocol describes the use of ¹H NMR to confirm the position of deuteration and to provide a quantitative measure of isotopic purity.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 4-tert-Octylphenol-d2 into an NMR tube.

-

Dissolve the sample in a deuterated solvent that does not have signals in the region of interest (e.g., chloroform-d, CDCl₃).

-

Add a known amount of an internal standard with a distinct, well-resolved signal if quantitative analysis (qNMR) is desired.

2. NMR Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Nucleus: ¹H.

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).

-

Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1) is crucial for accurate quantification.

3. Data Analysis:

-

Process the ¹H NMR spectrum (Fourier transform, phase correction, baseline correction).

-

Integrate the signals corresponding to the protons at the deuterated positions and compare them to the integrals of protons at non-deuterated positions.

-

The reduction in the integral of a specific proton signal corresponds to the degree of deuteration at that site.

-

For qNMR, compare the integral of a residual proton signal at the deuterated site to the integral of the internal standard to calculate the absolute amount of the partially deuterated species.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for determining the isotopic purity of 4-tert-Octylphenol-d2.

Caption: Workflow for Isotopic Purity Analysis.

Caption: Logical Flow for Purity Confirmation.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents [patents.google.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

Commercial Availability and Technical Guide for 4-tert-Octylphenol-3,5-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 4-tert-Octylphenol-3,5-d2, a deuterated analog of the endocrine-disrupting chemical 4-tert-octylphenol (B29142). This guide is intended for researchers, scientists, and professionals in drug development who require this compound as an internal standard for analytical quantification or for use in metabolic and mechanistic studies. The guide includes a summary of commercial suppliers, detailed experimental protocols for its use in analytical chemistry, and a visualization of the key signaling pathway it perturbs.

Commercial Availability

4-tert-Octylphenol-3,5-d2 is available from several chemical suppliers, primarily as an analytical standard. It is typically sold in solution at specified concentrations. Below is a summary of commercially available options.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Concentration |

| Santa Cruz Biotechnology | 4-tert-Octylphenol-3,5-d2 solution | 1173021-20-9 | C₁₄D₂H₂₀O | 208.34 | Solution |

| Sigma-Aldrich | 4-tert-Octylphenol-3,5-d2 solution | 1173021-20-9 | C₁₄D₂H₂₀O | 208.34 | 10 µg/mL or 100 µg/mL in acetone |

| LGC Standards | 4-tert-Octylphenol-3,5-d2 | 1173021-20-9 | C₁₄D₂H₂₀O | 208.34 | Not specified |

Experimental Protocols

4-tert-Octylphenol-3,5-d2 is an ideal internal standard for the quantification of 4-tert-octylphenol in various biological and environmental matrices using mass spectrometry-based methods. Its utility stems from its chemical similarity to the analyte, ensuring similar extraction efficiency and ionization response, while its mass difference allows for clear differentiation in a mass spectrometer.

Quantification of 4-tert-Octylphenol in Biological Samples using LC-MS/MS

This protocol is adapted from methodologies for the analysis of alkylphenols in biological matrices such as serum, plasma, and urine.

2.1.1. Materials and Reagents

-

4-tert-Octylphenol-3,5-d2 solution (as internal standard)

-

4-tert-Octylphenol (for calibration standards)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (or other appropriate mobile phase modifier)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Biological matrix (e.g., serum, urine)

2.1.2. Sample Preparation

-

Spiking with Internal Standard: To a known volume of the biological sample (e.g., 500 µL of serum), add a precise amount of 4-tert-Octylphenol-3,5-d2 solution to achieve a final concentration appropriate for the expected analyte levels and instrument sensitivity.

-

Protein Precipitation (for serum/plasma): Add 2 volumes of cold acetonitrile to the sample, vortex thoroughly, and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Enzymatic Hydrolysis (for urine): To account for conjugated forms of 4-tert-octylphenol, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase may be necessary. Incubate the urine sample with the enzyme solution according to the manufacturer's instructions.

-

Solid-Phase Extraction (SPE):

-

Condition the C18 SPE cartridge with methanol followed by water.

-

Load the supernatant from the protein precipitation step or the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent in water to remove interferences.

-

Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

-

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

2.1.3. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for phenolic compounds.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both 4-tert-octylphenol and 4-tert-Octylphenol-3,5-d2 should be optimized on the specific instrument.

-

2.1.4. Quantification Workflow

The following diagram illustrates the general workflow for the quantitative analysis of 4-tert-octylphenol using its deuterated internal standard.

Caption: Workflow for quantitative analysis of 4-tert-octylphenol.

Signaling Pathway Perturbation

4-tert-Octylphenol is a well-documented endocrine disruptor that primarily exerts its effects by mimicking the natural hormone 17β-estradiol and binding to estrogen receptors (ERs), primarily ERα and ERβ. This interaction can trigger both genomic and non-genomic signaling pathways, leading to altered gene expression and cellular responses.

Estrogen Receptor Signaling Pathway

The diagram below illustrates the canonical estrogen receptor signaling pathway that can be activated by 4-tert-octylphenol.

Caption: Genomic estrogen receptor signaling pathway activated by 4-tert-octylphenol.

Disclaimer: This document is intended for informational purposes for research professionals. The experimental protocols provided are general guidelines and may require optimization for specific applications and instrumentation. Always consult the relevant safety data sheets (SDS) before handling any chemical compounds.

Technical Guide: 4-tert-Octylphenol-3,5-d2 for Research Applications

This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on 4-tert-Octylphenol-3,5-d2, a deuterated form of the alkylphenol 4-tert-octylphenol (B29142). This document outlines its chemical and physical properties, identifies key suppliers, details an experimental protocol for its use as an internal standard, and illustrates the primary signaling pathway influenced by its non-deuterated counterpart.

Supplier and Chemical Information

4-tert-Octylphenol-3,5-d2 is primarily utilized as an internal standard in analytical chemistry, particularly for quantification of 4-tert-octylphenol in various matrices using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Several chemical suppliers offer this compound, typically as a solution in an organic solvent.

Table 1: Supplier Information for 4-tert-Octylphenol-3,5-d2

| Supplier | Product Name | CAS Number | Additional Information |

| Sigma-Aldrich | 4-tert-Octylphenol-3,5-d2 solution | 1173021-20-9 | Offered as an analytical standard in acetone (B3395972) at concentrations of 10 µg/mL and 100 µg/mL.[1][3] |

| Santa Cruz Biotechnology | 4-tert-Octylphenol-3,5-d2 solution | 1173021-20-9 | Provided for proteomics research.[4] |

| LGC Standards | 4-tert-Octylphenol-3,5-d2 | 1173021-20-9 | Available as a certified reference material.[5] |

| MedChemExpress | 4-tert-Octylphenol-3,5-d2 | - | Marketed as a deuterium-labeled tracer and internal standard.[2] |

Table 2: Chemical and Physical Properties of 4-tert-Octylphenol-3,5-d2

| Property | Value | Source |

| Molecular Formula | C₁₄D₂H₂₀O | [1][3][4][6] |

| Molecular Weight | ~208.34 g/mol | [3][4] |

| CAS Number | 1173021-20-9 | [3][4] |

| Synonyms | 4-(1,1,3,3-Tetramethylbutyl)phenol-3,5-d2, 4-tert-OP-D2 | [4] |

| Purity | Analytical Standard, ~98% | [1][6] |

| Appearance | Typically a colorless solution (in solvent) | [6] |

| Storage Temperature | -20°C | [3] |

Experimental Protocol: Quantification of 4-tert-Octylphenol in Biological Matrices using LC-MS/MS with a Deuterated Internal Standard

The following protocol is adapted from established methods for the analysis of alkylphenols in biological samples and demonstrates the use of a deuterated internal standard like 4-tert-Octylphenol-3,5-d2. This method is intended for research purposes and should be validated by the end-user.

Objective: To quantify the concentration of 4-tert-octylphenol in a serum sample using an internal standard for accurate and precise measurement.

Materials and Reagents:

-

4-tert-Octylphenol (analyte standard)

-

4-tert-Octylphenol-3,5-d2 (internal standard)

-

LC-MS grade acetonitrile (B52724), methanol (B129727), and water

-

Formic acid

-

Serum samples

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Sample Preparation:

-

Thaw serum samples to room temperature.

-

To 500 µL of serum, add a known concentration of 4-tert-Octylphenol-3,5-d2 internal standard solution. The concentration should be optimized based on the expected analyte levels.

-

Vortex the sample for 30 seconds.

-

Add 1 mL of acidified acetonitrile (e.g., with 0.1% formic acid) to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

-

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

-

Wash the cartridge with 3 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 3 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative.

-

MRM Transitions: The specific precursor and product ions for both 4-tert-octylphenol and 4-tert-Octylphenol-3,5-d2 need to be determined through infusion and optimization.

-

Quantification: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte standards. The concentration of 4-tert-octylphenol in the unknown samples is then determined from this curve.

-

Below is a workflow diagram for this experimental protocol.

Signaling Pathways of 4-tert-Octylphenol

4-tert-Octylphenol is recognized as an endocrine-disrupting chemical, primarily due to its ability to mimic the effects of estrogen.[7] Its biological effects are largely mediated through the estrogen receptor signaling pathway.

Estrogen Receptor-Mediated Signaling Pathway

4-tert-Octylphenol can bind to estrogen receptors (ERα and ERβ), which are intracellular receptors.[8] This binding triggers a cascade of events that ultimately alters gene expression.

The general mechanism is as follows:

-

Binding: 4-tert-Octylphenol enters the cell and binds to the estrogen receptor in the cytoplasm or nucleus.

-

Dimerization: Upon binding, the receptor undergoes a conformational change and dimerizes.

-

Nuclear Translocation: The ligand-receptor complex translocates to the nucleus if it is not already there.

-

DNA Binding: The complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

-

Gene Transcription: The binding of the complex to EREs recruits co-activators or co-repressors, leading to the transcription of estrogen-responsive genes. This can influence a variety of cellular processes, including proliferation, differentiation, and apoptosis.[8]

The use of 4-tert-Octylphenol-3,5-d2 as an internal standard is crucial for accurately studying the pharmacokinetics and environmental fate of 4-tert-octylphenol, which in turn helps in assessing the risk associated with its endocrine-disrupting activities.

References

- 1. 4-tert-Octylphenol-3,5-d2 10ug/mL acetone, analytical standard 1173021-20-9 [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4-叔辛基苯酚-3,5-d2 溶液 100 μg/mL in acetone, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 4. Does 4-tert-octylphenol affect estrogen signaling pathways in bank vole Leydig cells and tumor mouse Leydig cells in vitro? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-tert-Octylphenol-3,5-d2 | LGC Standards [lgcstandards.com]

- 6. 4-tert-Octylphenol-3,5-d2 Solution - Analytical Standard at Best Price, High Purity 98% [nacchemical.com]

- 7. nbinno.com [nbinno.com]

- 8. 4-Tert-octylphenol | C14H22O | CID 8814 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stability and Storage of 4-tert-Octylphenol-3,5-d2: A Technical Guide

This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-tert-Octylphenol-3,5-d2, a deuterated analog of the environmental contaminant 4-tert-octylphenol (B29142). This information is critical for researchers, scientists, and drug development professionals who utilize this compound as an internal standard for accurate quantification in analytical studies.

Physicochemical Properties and Storage Recommendations

Proper storage is paramount to maintaining the integrity and purity of 4-tert-Octylphenol-3,5-d2. The recommended storage conditions depend on whether the compound is in solid form or in a solution.

Table 1: Summary of Recommended Storage Conditions

| Form | Recommended Storage Temperature | Additional Considerations |

| Solid (Neat) | Room Temperature or Refrigerated (2-8°C) | Store in a desiccator to protect from moisture. Protect from light by using amber vials or wrapping in foil. Keep away from strong oxidizers and bases.[1] |

| Stock Solutions | -20°C (Frozen)[2][3] | Use amber glass vials to protect from light. Ensure the cap is tightly sealed to prevent solvent evaporation.[3] |

| Working Solutions | 2-8°C (Refrigerated) for short-term use | Prepare fresh on the day of analysis or store for no more than 16 days under refrigeration.[3] For longer-term storage, -20°C is recommended. |

Stability Profile

4-tert-Octylphenol is generally considered stable when stored under the recommended conditions.[4][5] For the solid, deuterated form, one supplier suggests that after three years, the compound should be re-analyzed for chemical purity before use.[6] Solutions of the deuterated compound have a limited shelf life, and the expiration date is typically provided on the label.[2]

Degradation Pathways

The primary degradation pathways for 4-tert-octylphenol are photodegradation and microbial degradation. While specific studies on the deuterated analog are limited, the degradation products are expected to be similar.

-

Photodegradation: Exposure to UV light, especially in aqueous solutions, can lead to the degradation of 4-tert-octylphenol.[7] Studies have shown that it can be completely degraded under UV irradiation in the presence of a catalyst.[7][8] One identified photooxidation product is 4-tert-octyl catechol.[7]

-

Biodegradation: Certain microorganisms are capable of degrading 4-tert-octylphenol. This process can lead to the formation of various metabolites.

Isotopic Stability

The deuterium (B1214612) labels in 4-tert-Octylphenol-3,5-d2 are on the aromatic ring, which are not readily exchangeable. However, it is good practice to avoid storage in highly acidic or basic solutions for extended periods to minimize any potential for back-exchange of deuterium for hydrogen.

Experimental Protocols

Accurate assessment of the stability of 4-tert-Octylphenol-3,5-d2 relies on robust analytical methodology. The following section outlines a general protocol for stability testing.

Long-Term Stability Testing Protocol

This protocol is designed to assess the stability of 4-tert-Octylphenol-3,5-d2 under defined storage conditions over an extended period.

Objective: To determine the shelf-life of 4-tert-Octylphenol-3,5-d2 in a specific solvent and at a specific storage temperature.

Materials:

-

4-tert-Octylphenol-3,5-d2

-

High-purity solvent (e.g., acetone, methanol, or acetonitrile)

-

Class A volumetric flasks

-

Amber glass vials with screw caps

-

HPLC or GC-MS system

Procedure:

-

Preparation of Stock Solution: Accurately prepare a stock solution of 4-tert-Octylphenol-3,5-d2 at a known concentration (e.g., 100 µg/mL) in the chosen solvent.

-

Aliquoting and Storage: Aliquot the stock solution into multiple amber glass vials. Store the vials at the desired temperature (e.g., -20°C).

-

Initial Analysis (Time Zero): Immediately after preparation, analyze three aliquots to determine the initial concentration. This will serve as the baseline.

-

Scheduled Analysis: At predetermined time points (e.g., 1, 3, 6, 9, 12, 18, 24, and 36 months), retrieve three vials from storage.

-

Sample Analysis: Allow the vials to come to room temperature and analyze the concentration of 4-tert-Octylphenol-3,5-d2 using a validated analytical method (see section 3.2).

-

Data Evaluation: Calculate the mean concentration at each time point and compare it to the initial concentration. The compound is considered stable if the mean concentration is within a predefined acceptance criterion (e.g., ±15% of the initial concentration).

Analytical Methodology for Stability Assessment

A common and effective method for the analysis of 4-tert-Octylphenol is High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Mass Spectrometry (MS).

Table 2: Example HPLC-FL Method Parameters

| Parameter | Condition |

| Instrument | HPLC with Fluorescence Detector |

| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile (B52724) and water |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Fluorescence Detection | Excitation: 275 nm, Emission: 300 nm |

Visualized Workflows

Storage and Handling Decision Workflow

The following diagram illustrates a logical workflow for the proper storage and handling of 4-tert-Octylphenol-3,5-d2.

Caption: Decision workflow for storage and handling.

Experimental Workflow for Stability Analysis

The diagram below outlines the key steps in performing a stability analysis of 4-tert-Octylphenol-3,5-d2.

References

- 1. benchchem.com [benchchem.com]

- 2. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. 4-tert-Octylphenol-3,5-d2 100ug/mL acetone, analytical standard 1173021-20-9 [sigmaaldrich.com]

Solubility Profile of 4-tert-Octylphenol-3,5-d2 in Organic Solvents: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility of 4-tert-Octylphenol-3,5-d2 in various organic solvents. Due to the limited availability of specific quantitative data for the deuterated compound, this document primarily focuses on the well-documented solubility of its non-deuterated analogue, 4-tert-Octylphenol. The isotopic substitution is not expected to significantly alter the solubility profile in organic solvents.

Core Executive Summary

4-tert-Octylphenol, a non-ionic surfactant and intermediate in the production of various resins and ethoxylates, exhibits high solubility in a range of common organic solvents. Its large, non-polar octyl group dictates its lipophilic nature, rendering it readily soluble in alcohols, ketones, ethers, and aromatic hydrocarbons. Conversely, it is characterized by very low solubility in aqueous solutions. This guide presents qualitative solubility data, a generalized experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Qualitative Solubility Data

The solubility of 4-tert-Octylphenol in various organic solvents is summarized in the table below. This data is based on qualitative descriptions from various scientific sources.

| Solvent Class | Specific Solvent | Solubility Description |

| Alcohols | Ethanol | Freely Soluble[1] |

| Methanol | Soluble | |

| Ketones | Acetone | Readily Soluble[2] |

| Ethers | Diethyl Ether | Freely Soluble[1] |

| Aromatic Hydrocarbons | Benzene | Soluble[2] |

| Xylenes | Soluble | |

| Other Hydrocarbons | General Hydrocarbons | Readily Soluble[2] |

| Aqueous | Water | Insoluble / Very Low Solubility[1][2][3] |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The following is a generalized experimental protocol for determining the solubility of a compound like 4-tert-Octylphenol-3,5-d2 in an organic solvent. This method is adapted from the widely recognized shake-flask method and aligns with principles outlined in OECD Guideline 105 for testing of chemicals.[4][5][6][7]

Objective: To determine the saturation concentration of 4-tert-Octylphenol-3,5-d2 in a specific organic solvent at a controlled temperature.

Materials:

-

4-tert-Octylphenol-3,5-d2 (solid)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Volumetric flasks and pipettes

-

Analytical balance

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid 4-tert-Octylphenol-3,5-d2 to a known volume of the organic solvent in a sealed, appropriate container (e.g., a glass flask with a screw cap). The excess solid should be clearly visible.

-

Equilibration: Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The agitation should be vigorous enough to ensure thorough mixing but not so vigorous as to cause emulsification.

-

Phase Separation: After the equilibration period, allow the container to stand in the temperature-controlled environment for at least 24 hours to allow the undissolved solid to settle. For more rapid separation, the mixture can be centrifuged at the same temperature.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe. To ensure no solid particles are transferred, it is recommended to use a syringe filter that is compatible with the organic solvent.

-

Dilution (if necessary): Accurately dilute the collected aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Concentration Analysis: Analyze the concentration of 4-tert-Octylphenol-3,5-d2 in the diluted solution using a validated analytical method such as HPLC or GC.

-

Calculation: Calculate the solubility of the compound in the organic solvent, taking into account the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General workflow for determining the solubility of a solid in an organic solvent.

References

In-Depth Technical Guide: 4-tert-Octylphenol-3,5-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-tert-Octylphenol-3,5-d2, a deuterated isotopologue of the environmental estrogen 4-tert-octylphenol (B29142). This document details its molecular weight, outlines experimental protocols for its synthesis and analysis, and illustrates its interaction with key biological signaling pathways.

Core Data: Molecular Weight

The introduction of deuterium (B1214612) at specific positions in a molecule is a critical tool in mechanistic studies, quantitative bioanalysis, and for altering metabolic profiles. The precise molecular weight of 4-tert-Octylphenol-3,5-d2 is fundamental for its application in mass spectrometry-based assays. The following table summarizes the molecular weights of 4-tert-Octylphenol and its deuterated analogue.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Monoisotopic Mass (Da) |

| 4-tert-Octylphenol | C₁₄H₂₂O | 206.32 | 206.1671 |

| 4-tert-Octylphenol-3,5-d2 | C₁₄H₂₀D₂O | 208.33 | 208.1796 |

Calculation of the Molecular Weight of 4-tert-Octylphenol-3,5-d2:

The molecular weight of 4-tert-Octylphenol-3,5-d2 is calculated by substituting the mass of two protium (B1232500) (¹H) atoms with two deuterium (²H) atoms in the parent molecule.

-

Molecular Weight of 4-tert-Octylphenol (C₁₄H₂₂O): 206.32 g/mol [1][2]

-

Atomic Weight of Deuterium (D): ~2.014 u[3]

-

Atomic Weight of Hydrogen (H): ~1.008 u

Calculation: (Molecular Weight of C₁₄H₂₂O) - (2 × Atomic Weight of H) + (2 × Atomic Weight of D) = 206.32 - (2 × 1.008) + (2 × 2.014) = 208.33 g/mol

Experimental Protocols

Synthesis of 4-tert-Octylphenol-3,5-d2

The synthesis of deuterated phenols can be achieved through various methods, primarily involving H-D exchange reactions. Below is a representative protocol adapted from general methods for phenol (B47542) deuteration.

Method: Acid-Catalyzed H-D Exchange

This method utilizes a strong acid catalyst to facilitate the exchange of hydrogen for deuterium at the ortho and para positions of the phenolic ring.

Materials:

-

4-tert-Octylphenol

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Amberlyst-15 ion-exchange resin (or a similar strong acid catalyst)

-

Anhydrous diethyl ether or dichloromethane (B109758) for extraction

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 4-tert-octylphenol (1 equivalent) in deuterium oxide, add a catalytic amount of dry Amberlyst-15 resin.

-

The reaction mixture is then heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours. The progress of the deuteration can be monitored by ¹H NMR spectroscopy.

-

After cooling to room temperature, the resin is removed by filtration.

-

The aqueous solution is extracted with diethyl ether or dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude deuterated product.

-

Purification can be achieved by column chromatography on silica (B1680970) gel if necessary.

Analytical Characterization

Confirmation of the isotopic labeling and purity of the synthesized 4-tert-Octylphenol-3,5-d2 is crucial. A combination of NMR and mass spectrometry techniques is recommended.[4][5]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The disappearance or significant reduction of the signals corresponding to the protons at the 3 and 5 positions of the aromatic ring confirms successful deuteration.

-

²H NMR: The appearance of a signal in the deuterium NMR spectrum at the chemical shift corresponding to the 3 and 5 positions of the aromatic ring provides direct evidence of deuterium incorporation.[6]

2. Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are used to determine the molecular weight of the product and assess its isotopic purity.[1] The mass spectrum of 4-tert-Octylphenol-3,5-d2 will show a molecular ion peak (M⁺) that is two mass units higher than that of the unlabeled 4-tert-octylphenol.

Signaling Pathways and Biological Activity

4-tert-Octylphenol is a well-known xenoestrogen that can interfere with the endocrine system by mimicking the effects of endogenous estrogens. Its primary mechanism of action involves binding to estrogen receptors (ERα and ERβ), which leads to the modulation of gene expression.[7][8]

Estrogenic Signaling Pathway of 4-tert-Octylphenol

Experimental Workflow for Assessing Estrogenic Activity

The estrogenic activity of compounds like 4-tert-octylphenol can be evaluated using in vitro reporter gene assays.

Workflow for Estrogenic Activity Assay

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. Exposure to 4-tert-octylphenol, an environmentally persistent alkylphenol, enhances interleukin-4 production in T cells via NF-AT activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]